molecular formula C16H26O3 B1670859 Dodecenylsuccinic anhydride CAS No. 25377-73-5

Dodecenylsuccinic anhydride

Cat. No.: B1670859
CAS No.: 25377-73-5
M. Wt: 266.38 g/mol
InChI Key: WVRNUXJQQFPNMN-VAWYXSNFSA-N
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Mechanism of Action

Target of Action

Dodecenylsuccinic anhydride (DDSA) is a long-chained aliphatic anhydride . It primarily targets polysaccharide components of various substrates, such as starch and chitosan , due to its ability to undergo esterification, amidation, and ring-opening reactions .

Mode of Action

DDSA interacts with its targets through chemical reactions. Specifically, the anhydride group in DDSA reacts with the hydroxyl groups in polysaccharides, leading to the formation of ester bonds . This interaction modifies the polysaccharide structure, enhancing its hydrophobicity .

Biochemical Pathways

The primary biochemical pathway affected by DDSA involves the modification of polysaccharides. The esterification of polysaccharides by DDSA leads to the formation of hydrophobic domains, which can encapsulate and retain hydrophobic drugs . This process is crucial in the synthesis of hydrogels for drug delivery .

Pharmacokinetics

Its application in drug delivery systems suggests that its bioavailability and pharmacokinetics can be influenced by the properties of the encapsulated drug and the polysaccharide matrix .

Result of Action

The molecular effect of DDSA’s action is the modification of polysaccharide structures, resulting in the formation of hydrophobic domains . On a cellular level, this can enhance the delivery and retention of hydrophobic drugs, potentially improving the efficacy of drug therapies .

Action Environment

The action of DDSA can be influenced by environmental factors. For instance, the pH and particle concentration of the aqueous solution can affect the stability of DDSA emulsions . Furthermore, DDSA shows good dispersion stability in both nonpolar and polar base oils, suggesting its versatility in different environments .

Biochemical Analysis

Biochemical Properties

Dodecenylsuccinic anhydride can undergo esterification, amidation, and ring-opening reactions . It is used as a surface modifier to further modify amino-functionalized silica nanoparticles . The modified nanoparticles showed good dispersion stability in both nonpolar and polar base oils .

Cellular Effects

This compound has been used to modify collagen hydrogels to fabricate skin wound dressings . It has also been used to synthesize modified chitosan hydrogels useful for the sustained local delivery of drugs . This modification enhances the hydrophobicity of chitosan, allowing it to better encapsulate and retain hydrophobic drugs .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with other molecules through esterification, amidation, and ring-opening reactions . It can react with water to form dodecenylsuccinic acid .

Temporal Effects in Laboratory Settings

The shelf life of this compound is achieved kinetically, in most cases via the addition of surfactants such as cationic starch or a synthetic polymer . Salt in the this compound emulsification process restrained the hydrolytic action of this compound effectively and sustained the sizing performance of this compound even 5 hours after the emulsion preparation .

Metabolic Pathways

This compound is involved in the esterification, amidation, and ring-opening reactions

Transport and Distribution

It is known that the modification of montmorillonite nanoparticle with sodium fluoride decreases the interfacial tension between this compound and aqueous dispersion, which benefits the preparation of this compound-in-water emulsions with enhanced stability, small droplet size, and improved hydrolysis resistance .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of dodecenylsuccinic anhydride typically involves the reaction of polyisobutylene with maleic anhydride in the presence of a catalyst and an initiator. The reaction is carried out at high temperatures, followed by distillation to obtain the final product . The process is efficient, cost-effective, and yields a high-quality product.

Industrial Production Methods: In industrial settings, this compound is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The product is then purified and packaged for various applications .

Chemical Reactions Analysis

Types of Reactions: Dodecenylsuccinic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: Dodecenylsuccinic anhydride is unique due to its long aliphatic chain, which imparts hydrophobic properties and enhances its ability to modify polymers and other materials. This makes it particularly useful in applications requiring improved flexibility and toughness .

Properties

IUPAC Name

3-[(E)-dodec-1-enyl]oxolane-2,5-dione
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InChI

InChI=1S/C16H26O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h11-12,14H,2-10,13H2,1H3/b12-11+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

WVRNUXJQQFPNMN-VAWYXSNFSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCC=CC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

CCCCCCCCCC/C=C/C1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26O3
Source PubChem
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DSSTOX Substance ID

DTXSID80893538
Record name 3-[(1E)-1-Dodecen-1-yl]dihydro-2,5-furandione
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Molecular Weight

266.38 g/mol
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Physical Description

Clear, light-yellow viscous liquid; [Hawley] Solid; mp = 30 deg C; [IUCLID] Clear, very deep yellow viscous liquid; [MSDSonline]
Record name Dodecenylsuccinic anhydride
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Density

LIGHT-YELLOW, CLEAR, VISCOUS OIL; BP= 180-182 °C @ 5 MM HG; DENSITY= 1.002 @ 75 °C; FLASH POINT= 352 °F OC; VISCOSITY 400 CENTIPOISES @ 20 °C, 15.5 CENTIPOISES @ 70 °C /BRANCHED CHAIN/
Record name DODECENYLSUCCINIC ANHYDRIDE
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CAS No.

25377-73-5, 119295-58-8
Record name Dodecenylsuccinic anhydride
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Record name 2,5-Furandione, 3-(1-dodecenyl)dihydro-, (E)-
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Record name 2,5-Furandione, 3-(dodecen-1-yl)dihydro-
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Record name Dodecenylsuccinic anhydride
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Record name 2,5-FURANDIONE, 3-(1-DODECENYL)DIHYDRO-, (E)-
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Synthesis routes and methods

Procedure details

Isolated soy protein (30 g) was dispersed in deionized water. The pH was adjusted to 8.5 with 1 N NaOH and the dispersion was heated to 50° C. Dodecenyl succinic anhydride (18 g) was dissolved in 100 ml of tetrahydrofuran. When the temperature of the soy dispersion reached 50° C., the DDSA/THF solution was added in 5 ml increments over 1 hour with concurrent adjustment of pH to 8.5 with 1 N NaOH. The solution was stirred for an additional hour to hydrolyze any unreacted anhydride. Protein was recovered by precipitation at pH 4.0 with 1 N HCl. The precipitate was washed and filtered three times with deionized water. The protein was dried at 60° C. and finely ground.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Dodecenylsuccinic anhydride
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Reactant of Route 5
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Reactant of Route 6
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